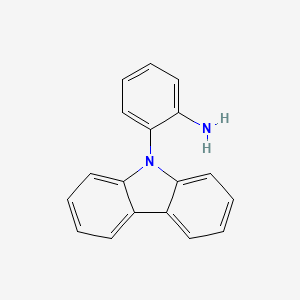

2-(Carbazol-9-yl)aniline

Vue d'ensemble

Description

2-(Carbazol-9-yl)aniline is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that carbazole derivatives have been used in the arylation of 2h-indazole . This suggests that 2-(Carbazol-9-yl)aniline may interact with similar molecular targets.

Mode of Action

The mode of action of this compound involves its use as an arylation reagent in the photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole . The photoactivated 4CzIPN organocatalyst is found to be more efficient for single electron transfer without any organic base for the radical reaction .

Biochemical Pathways

It is known that carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . This suggests that this compound may influence similar biochemical pathways.

Result of Action

It is known that many indazole and aniline derivatives were used in the reaction and provided the arylated indazole derivatives in good to excellent yield . This suggests that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the carbazole-based photocatalyst (4CzIPN) with wide redox potential is stable and recyclable for further reaction transformations . This suggests that the action of this compound may also be influenced by factors such as light and temperature.

Analyse Biochimique

Biochemical Properties

The carbazole-based compounds like 2-(Carbazol-9-yl)aniline are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Cellular Effects

Carbazole derivatives have shown diverse pharmacological actions by influencing various pathways of molecular signaling . For instance, some derivatives of carbazole show antifungal activity by acting on the RAS-MAPK pathway . They also show their effect on inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .

Molecular Mechanism

The photoactivated 4CzIPN organocatalyst, a carbazole-based photocatalyst, is found to be more efficient for single electron transfer without any organic base for the radical reaction . This demonstrates the molecular mechanism of this compound in the arylation of 2H-indazole .

Temporal Effects in Laboratory Settings

Mechanochromic luminescence (ML), thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), and electroluminescence (EL) properties are combined in a single organic molecule, this compound . These properties indicate the temporal changes in the effects of this product over time in laboratory settings.

Metabolic Pathways

Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence

Activité Biologique

2-(Carbazol-9-yl)aniline is an organic compound that has gained attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic electronics. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The chemical formula of this compound is C18H14N2, indicating it consists of 18 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. The compound features a carbazole moiety linked to an aniline group, which contributes to its unique electronic properties. These properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Activities

Research indicates that carbazole derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes.

- Antimicrobial Activity : Preliminary investigations show that carbazole derivatives can exhibit antimicrobial effects, making them candidates for further exploration in drug discovery.

- Kinase Inhibition : There is evidence that similar compounds may inhibit various kinases, which are crucial in many signaling pathways related to cancer and other diseases. This suggests potential antiproliferative activities.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve interactions with specific molecular targets. For instance, its structure allows it to interact with the highest occupied molecular orbital (HOMO) in electronic applications, while in biological contexts, it may engage with protein targets involved in inflammatory responses or cell proliferation pathways.

Synthesis Methods

Several methods have been reported for synthesizing this compound, which include:

- N-Alkylation Reactions : Modification of the nitrogen atom on the carbazole core can enhance biological activity.

- Substitution Reactions : Introducing various substituents on the aniline ring can alter both electronic and biological properties.

These synthesis routes highlight the versatility of the compound and the potential for creating derivatives with enhanced activity.

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(9H-Carbazol-9-yl)aniline | C18H14N2 | Used as a hole transport material in OLEDs |

| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | C21H20N2O2S | Exhibits strong intermolecular hydrogen bonding |

| N-substituted carbazole derivatives | Varies | Known for diverse biological activities |

The distinct combination of the carbazole and aniline moieties in this compound allows it to function effectively as both a charge transport material and a potential therapeutic agent, highlighting its dual applicability.

Propriétés

IUPAC Name |

2-carbazol-9-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAPXNXBWGCQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.